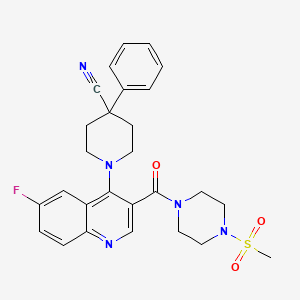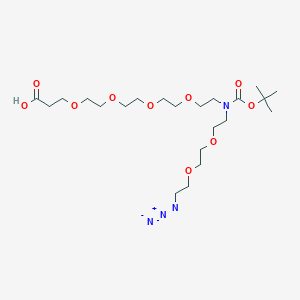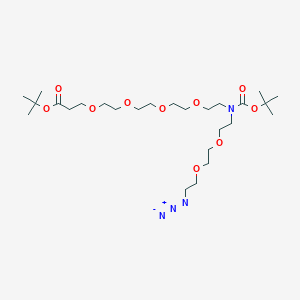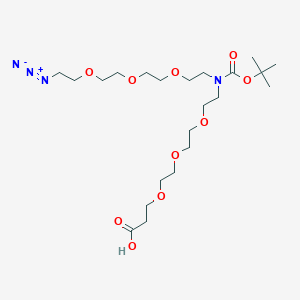
2231079-74-4 (Free base)
Descripción general
Descripción
NCT-505 es un inhibidor potente y selectivo de la aldehído deshidrogenasa 1A1 (ALDH1A1). Tiene un valor de IC50 de 7 nM, lo que lo hace altamente efectivo en la inhibición de ALDH1A1. Este compuesto es conocido por su débil inhibición de otras isoformas de aldehído deshidrogenasa como ALDH1A2, ALDH1A3, ALDH2 y ALDH3A1 .
Métodos De Preparación
La síntesis de NCT-505 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética normalmente incluye:
Formación de la estructura principal: Esto implica la reacción de materiales de partida específicos en condiciones controladas para formar la estructura principal basada en quinolina.
Introducción de grupos funcionales: Se introducen varios grupos funcionales en la estructura principal a través de reacciones como la alquilación, la acilación y la sulfonación.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza
Análisis De Reacciones Químicas
NCT-505 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: NCT-505 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: NCT-505 puede sufrir reacciones de sustitución donde uno o más grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución
Aplicaciones Científicas De Investigación
NCT-505 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las enzimas aldehído deshidrogenasa.
Biología: NCT-505 se utiliza para investigar el papel de ALDH1A1 en varios procesos biológicos, incluyendo la diferenciación de células madre y el metabolismo de células cancerosas.
Medicina: El compuesto se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, donde ALDH1A1 juega un papel crucial en la resistencia a los medicamentos y la progresión tumoral.
Industria: NCT-505 se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a ALDH1A1 .
Mecanismo De Acción
NCT-505 ejerce sus efectos al inhibir selectivamente la actividad de ALDH1A1. Esta enzima participa en la oxidación de aldehídos a ácidos carboxílicos, un paso crucial en varias vías metabólicas. Al inhibir ALDH1A1, NCT-505 interrumpe estas vías, lo que lleva a la acumulación de aldehídos tóxicos y la subsiguiente muerte celular. Este mecanismo es particularmente efectivo para atacar las células cancerosas que dependen de ALDH1A1 para su supervivencia y proliferación .
Comparación Con Compuestos Similares
NCT-505 es único en su alta selectividad y potencia para ALDH1A1 en comparación con otros inhibidores. Los compuestos similares incluyen:
NCT-506: Otro inhibidor selectivo de ALDH1A1 con propiedades similares pero características estructurales diferentes.
Disulfiram: Un inhibidor de ALDH más amplio que se dirige a múltiples isoformas y se ha utilizado en el tratamiento de la dependencia del alcohol.
673A y CM037: Otros inhibidores de ALDH que han demostrado eficacia en modelos preclínicos de cáncer
NCT-505 destaca por su alta selectividad para ALDH1A1, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de esta enzima en varios procesos biológicos y enfermedades.
Propiedades
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?
A1: NCT-505 is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of NCT-505 and the broader effects of disulfiram likely lead to distinct downstream consequences.
Q2: What evidence suggests that NCT-505 could be a potential therapeutic agent for cancer?
A2: In vitro studies have shown that NCT-505 can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that NCT-505 could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, NCT-505 has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where NCT-505 could help overcome resistance to existing chemotherapeutic agents.
Q3: How does the chemical structure of NCT-505 relate to its activity?
A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of NCT-505 and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of NCT-505 to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.
Q4: What are the limitations of the current research on NCT-505 and what future studies are needed?
A4: The current research on NCT-505 primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















